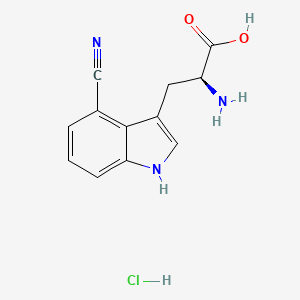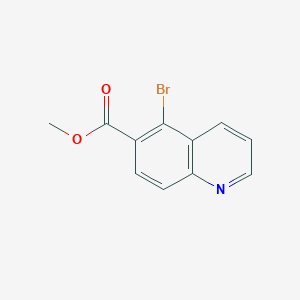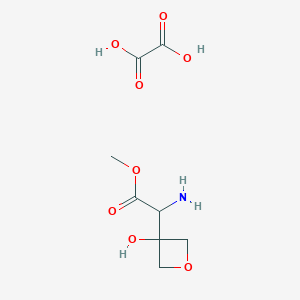
Methyl2-amino-2-(3-hydroxyoxetan-3-yl)acetate,oxalicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-2-(3-hydroxyoxetan-3-yl)acetate; oxalic acid is a compound with the molecular formula C6H11NO4.C2H2O4 and a molecular weight of 251.19 g/mol . This compound is known for its unique structure, which includes an oxetane ring, an amino group, and an ester functional group. It is often used in various chemical and biological research applications due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(3-hydroxyoxetan-3-yl)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of an oxetane derivative with an amino acid ester in the presence of a suitable catalyst. The reaction conditions often include a solvent such as methanol or ethanol and a temperature range of 0-50°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-2-(3-hydroxyoxetan-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted amines or esters.
Applications De Recherche Scientifique
Methyl 2-amino-2-(3-hydroxyoxetan-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-amino-2-(3-hydroxyoxetan-3-yl)acetate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-amino-2-(3-hydroxypropyl)acetate
- Methyl 2-amino-2-(3-hydroxybutyl)acetate
- Methyl 2-amino-2-(3-hydroxycyclopropyl)acetate
Uniqueness
Methyl 2-amino-2-(3-hydroxyoxetan-3-yl)acetate is unique due to the presence of the oxetane ring, which imparts distinct chemical reactivity and stability compared to other similar compounds. The oxetane ring can undergo ring-opening reactions that are not possible with other structures, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H13NO8 |
|---|---|
Poids moléculaire |
251.19 g/mol |
Nom IUPAC |
methyl 2-amino-2-(3-hydroxyoxetan-3-yl)acetate;oxalic acid |
InChI |
InChI=1S/C6H11NO4.C2H2O4/c1-10-5(8)4(7)6(9)2-11-3-6;3-1(4)2(5)6/h4,9H,2-3,7H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
QAQOJTSEKSOZLC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1(COC1)O)N.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol](/img/structure/B13579863.png)



![6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate](/img/structure/B13579879.png)
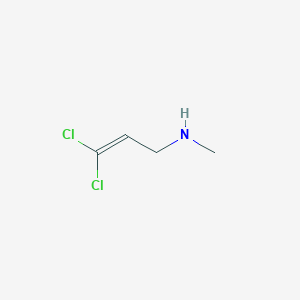

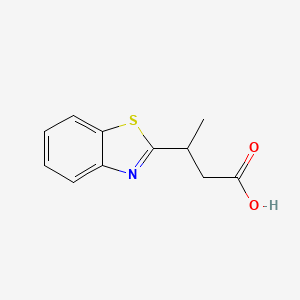
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-aminehydrochloride](/img/structure/B13579898.png)
